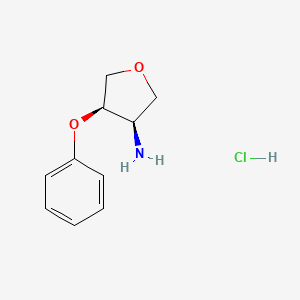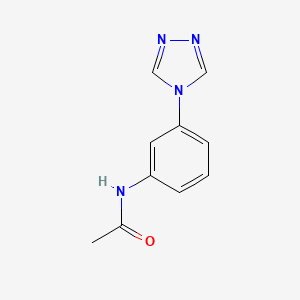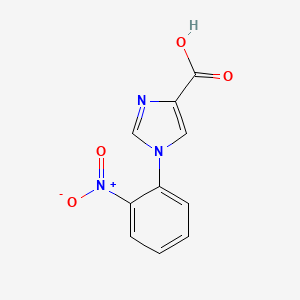![molecular formula C20H20N4O B2849795 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone CAS No. 1326897-56-6](/img/structure/B2849795.png)
3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of Isoquinoline Core: : Starting with a base isoquinoline structure, common methods such as the Bischler-Napieralski reaction or Pomeranz–Fritsch reaction can be used.
Addition of the Triazole Ring: : The incorporation of the 1-(4-ethylphenyl)-1H-1,2,3-triazole moiety can be achieved via click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.
Final Coupling Step: : The final methanone linkage between the isoquinoline and triazole units is typically formed via conventional carbonylation reactions.
Industrial Production Methods
Industrial production scales up the aforementioned reactions while optimizing for yield and cost-effectiveness. Key factors include:
Reaction solvents and conditions.
Catalysts employed.
Purification processes, often involving column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : It undergoes both oxidation and reduction reactions, modifying the functional groups attached.
Substitution: : It is subject to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate (KMnO₄) under acidic conditions.
Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: : Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The reaction products can vary widely, from altered isoquinoline derivatives to modified triazoles, depending on the reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity patterns and potential as a building block for more complex molecules.
Biology
In biological studies, it is of interest due to its possible interaction with biological molecules and potential bioactivity, making it a candidate for drug development research.
Medicine
Medical research explores its potential therapeutic effects, particularly as a modulator of neurological activity or as an anti-cancer agent.
Industry
Industrially, its applications may extend to the development of new materials or chemical processes, thanks to its structural properties and reactivity.
Mechanism of Action
The mechanism by which 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone exerts its effects typically involves:
Molecular Targets: : Binding to specific receptors or enzymes.
Pathways: : Influencing pathways like signal transduction or metabolic pathways.
The detailed pathways and molecular targets are often explored in advanced pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2,3-dihydro-1H-isoquinoline: : Lacks the triazole ring but shares a similar core structure.
1-(4-Methylphenyl)-1H-1,2,3-triazole: : A simpler triazole derivative.
Uniqueness
What sets 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone apart is its combined structural elements, offering unique chemical and potentially biological properties.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-ethylphenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-2-15-7-9-18(10-8-15)24-14-19(21-22-24)20(25)23-12-11-16-5-3-4-6-17(16)13-23/h3-10,14H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBXWBQCCZWOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2849716.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2849717.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2849719.png)



![3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2849727.png)


![1-[4-[(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2849732.png)

